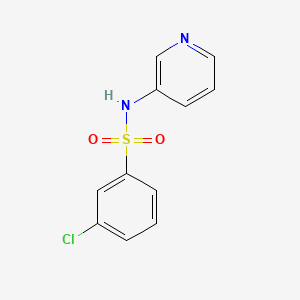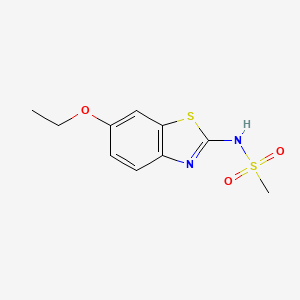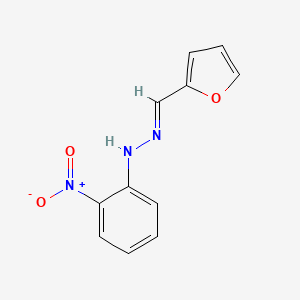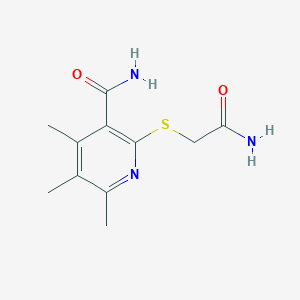![molecular formula C19H25NO2 B5743737 N-[2-(cyclohexen-1-yl)ethyl]-2-(2-prop-2-enylphenoxy)acetamide](/img/structure/B5743737.png)
N-[2-(cyclohexen-1-yl)ethyl]-2-(2-prop-2-enylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(cyclohexen-1-yl)ethyl]-2-(2-prop-2-enylphenoxy)acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a cyclohexene ring, an ethyl chain, and a phenoxyacetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-2-(2-prop-2-enylphenoxy)acetamide typically involves multiple steps. One common method starts with the preparation of the cyclohexene derivative, followed by the introduction of the ethyl chain and the phenoxyacetamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality and efficiency. The choice of raw materials and optimization of reaction parameters are crucial for cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(cyclohexen-1-yl)ethyl]-2-(2-prop-2-enylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
The choice of reagents and reaction conditions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[2-(cyclohexen-1-yl)ethyl]-2-(2-prop-2-enylphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-2-(2-prop-2-enylphenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-[2-(cyclohexen-1-yl)ethyl]-2-(2-prop-2-enylphenoxy)acetamide include:
- N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- 2-Chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2-prop-2-enylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-2-8-17-11-6-7-12-18(17)22-15-19(21)20-14-13-16-9-4-3-5-10-16/h2,6-7,9,11-12H,1,3-5,8,10,13-15H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHNOGDTGCGUKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5743668.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B5743670.png)


![N-[(4-fluorophenyl)carbamothioyl]-3-methoxybenzamide](/img/structure/B5743689.png)
![8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B5743695.png)

![2-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5743716.png)
![1-[2-(2,4-DICHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B5743721.png)
![N-[4-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B5743733.png)
![N-(2-furylmethyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5743739.png)


